molecular formula C10H10N2O2 B112935 (S)-3-Amino-3-(4-cyanophenyl)propanoic acid CAS No. 718596-77-1

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

Cat. No. B112935
M. Wt: 190.2 g/mol
InChI Key: JFPLLJRLBHIJPS-VIFPVBQESA-N
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Description

“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the CAS Number: 718596-77-1 . It has a molecular weight of 190.2 and its IUPAC name is (3S)-3-amino-3-(4-cyanophenyl)propanoic acid .


Molecular Structure Analysis

The molecular formula of “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Derivatives

  • (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and its enantiomers have been explored for their use in enantioselective synthesis. A study by Solymár, Kanerva, and Fülöp (2004) demonstrated the separation of enantiomers through enantioselective N-acylation, further transforming these enantiomers into Boc and Fmoc-protected derivatives, useful in peptide synthesis (Solymár, Kanerva, & Fülöp, 2004).

Novel Agonist Synthesis

  • Zhao Tian-tia (2014) described the improved synthesis of a novel S1P1 agonist CYM-5442 using 3-(2-cyanophenyl)propanoic acid as a starting material. This process highlights the cost-effectiveness and simplicity of using such compounds in pharmaceutical synthesis (Zhao Tian-tia, 2014).

Asymmetric Biocatalysis

  • The compound has been utilized in asymmetric biocatalysis, as detailed by Li et al. (2013). They described the use of Methylobacterium oryzae for catalyzing hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester, resulting in the stereoselective production of S-acid and (-)-γ-lactam (Li, Wang, Huang, Zou, & Zheng, 2013).

Corrosion Inhibition

  • A study by Gupta et al. (2016) investigated Schiff's bases derived from cysteine and 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the potential application of these compounds in industrial corrosion control (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Anticancer Activity

  • Riccardi et al. (2019) explored the synthesis of new platinum complexes using an alanine-based amino acid derivative for potential anticancer applications. This research suggests the potential of such derivatives in cancer treatment (Riccardi et al., 2019).

Material Science Applications

  • In material science, Trejo-Machin et al. (2017) examined the use of phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing its use in creating bio-based materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Hydrogel Modification

  • Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is classified as harmful if swallowed, and it can cause skin and eye irritation . It may also cause respiratory irritation . The safety data sheet suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

As for future directions, “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a unique chemical provided by Sigma-Aldrich for early discovery researchers . Its unique structure allows for investigation into various biological processes, making it invaluable for drug development and understanding disease mechanisms.

properties

IUPAC Name

(3S)-3-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLLJRLBHIJPS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363443
Record name (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid

CAS RN

718596-77-1
Record name (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Solymár, LT Kanerva, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and the enantiomers separated through enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in …
Number of citations: 22 www.sciencedirect.com

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